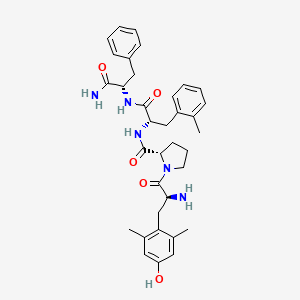

Dmt-Pro-Mmp-Phe-NH2

Description

Properties

Molecular Formula |

C35H43N5O5 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H43N5O5/c1-21-10-7-8-13-25(21)19-30(33(43)38-29(32(37)42)18-24-11-5-4-6-12-24)39-34(44)31-14-9-15-40(31)35(45)28(36)20-27-22(2)16-26(41)17-23(27)3/h4-8,10-13,16-17,28-31,41H,9,14-15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |

InChI Key |

ILQNJTWDEDHFTC-ORYMTKCHSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

| Step | Reagent/Condition | Purpose | Yield/Selectivity |

|---|---|---|---|

| 1 | Methyl 2-acetamidoacrylate | Precursor for hydrogenation | Racemic mixture |

| 2 | [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ | Chiral rhodium catalyst | >90% ee (L-Mmp) |

| 3 | H₂ (60 psig, 60°C) | Hydrogenation | 97.5% (post-purification) |

| 4 | Diastereomeric resolution (Ac-DL-Mmp-Arg-OMe) | Enantiomer separation | >99% enantiopurity |

Resolution and Purification

Racemic Mmp is resolved via dipeptide derivatives (e.g., Ac-DL-Mmp-Arg-OMe), separated by preparative HPLC. Acid hydrolysis yields enantiopure L-Mmp, confirmed by optical rotation and HPLC.

Peptide Assembly via Segment Condensation

The tripeptide Dmt-Pro-Mmp-Phe-NH₂ is synthesized through stepwise coupling of Boc-protected intermediates.

Sequence of Reactions

-

Deprotection of Boc-Xaa-Phe-NH₂ (Xaa = Mmp):

-

Reagent : HCl/dioxane (4M), anisole (scavenger).

-

Outcome : Free amine for coupling.

-

-

Activation and Coupling :

-

Reagent : PyBop (benzotriazol-1-yloxytrispyrrolidinophosphonium hexafluorophosphate).

-

Conditions : Dichloromethane (DCM), room temperature.

-

Product : Boc-Dmt-Pro-Mmp-Phe-NH₂.

-

-

Final Deprotection :

-

Reagent : HCl/dioxane (4M), anisole.

-

Product : Dmt-Pro-Mmp-Phe-NH₂.

-

-

Purification :

Analytical Characterization

Post-synthesis validation employs chirality analysis, mass spectrometry, and chromatography .

Physical and Chromatographic Data

Structure Confirmation

Optimization and Challenges

Critical Parameters

Scalability and Purity

Comparative Pharmacological Relevance

Dmt-Pro-Mmp-Phe-NH₂ demonstrates μ-receptor selectivity in opioid assays:

| Compound | GPI IC₅₀ (nM) | MVD IC₅₀ (nM) | pA₂ (μ) |

|---|---|---|---|

| Dmt-Pro-Mmp-Phe-NH₂ | 0.18 ± 0.015 | >10,000 | 6.59 |

| EM-2 (Tyr-Pro-Phe-Phe-NH₂) | 6.88 | 344 | — |

Chemical Reactions Analysis

Types of Reactions

Dmt-Pro-Mmp-Phe-NH2: undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Dmt-Pro-Mmp-Phe-NH2 , each with distinct pharmacological properties .

Scientific Research Applications

Dmt-Pro-Mmp-Phe-NH2: has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its interactions with opioid receptors and its potential as a therapeutic agent.

Medicine: Explored for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of novel peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Dmt-Pro-Mmp-Phe-NH2 involves its binding to μ-opioid receptors with high affinity. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound modulates the activity of guanine nucleotide-binding proteins (G proteins), which in turn affect the activity of adenylate cyclase and other effectors. This results in the inhibition of neurotransmitter release and the modulation of pain perception .

Comparison with Similar Compounds

Table 1: Comparison of MOR Ligands with Structural Analogues

Key Findings :

Superior Affinity of Dmt-Pro-Mmp-Phe-NH2 :

- With a Ki of 0.18 nM , Dmt-Pro-Mmp-Phe-NH2 demonstrates ~14-fold higher affinity than Tyr-Pro-Dmt-Phe-NH2 (Ki = 2.63 nM). This highlights the critical role of Mmp (2′-methylphenylalanine) in enhancing interactions with the MOR hydrophobic binding pocket .

- The Dmt residue (2′,6′-dimethyltyrosine) further stabilizes binding via van der Waals interactions, as seen in other high-affinity ligands like H-Dmt-Tic-Gly-NH-Ph (Ki = 0.16 nM) .

Impact of Backbone Modifications: Replacing Mmp with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in H-Dmt-Tic-Gly-NH-Ph results in comparable affinity (Ki = 0.16 nM) but introduces a constrained bicyclic structure, which may alter selectivity for opioid receptor subtypes . The C-terminal amide (Phe-NH2) in Dmt-Pro-Mmp-Phe-NH2 contributes to metabolic stability compared to hydrazide derivatives (e.g., Tyr-Pro-Phe-Phe-NHNH2, Ki = 9.35 nM), which exhibit reduced potency .

Role of Methylation Patterns :

- Methylation at the 2′-position of phenylalanine (Mmp) optimizes steric complementarity with MOR, whereas bulkier substituents (e.g., isopropyl in Imp) or multiple methyl groups (e.g., 3,5Dmp or Tmp) may disrupt binding .

Mechanistic Insights and Clinical Implications

The high potency of Dmt-Pro-Mmp-Phe-NH2 aligns with its ability to occupy both the orthosteric binding site and adjacent hydrophobic regions of MOR. This dual interaction is less pronounced in analogues lacking methylated residues. For example, Tyr-Pro-Dmt-Phe-NH2 retains the Dmt residue but replaces Mmp with unmodified Phe, leading to weaker binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.